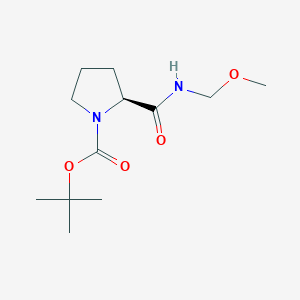![molecular formula C14H15BF2O6 B8067001 Methyl 7-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B8067001.png)
Methyl 7-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate is an organic compound that features a boron-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate typically involves the formation of the boron-containing heterocycle followed by its attachment to the benzo[d][1,3]dioxole moiety. The reaction conditions often include the use of organic solvents such as methanol and dichloromethane, and may require catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the boron-containing heterocycle into different boron species.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzo[d][1,3]dioxole moiety are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Methyl 7-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism by which this compound exerts its effects involves interactions with molecular targets through its boron-containing heterocycle. The boron atom can form reversible covalent bonds with various biomolecules, influencing biological pathways and processes. This property is particularly useful in medicinal chemistry for designing drugs with specific targets.
類似化合物との比較
- Phenylboronic acid neopentylglycol ester
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Comparison: Methyl 7-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate is unique due to its combination of a boron-containing heterocycle with a difluorobenzo[d][1,3]dioxole moiety. This structural feature imparts distinct chemical and physical properties, making it more versatile in various applications compared to similar compounds.
特性
IUPAC Name |
methyl 7-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,2-difluoro-1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF2O6/c1-13(2)6-20-15(21-7-13)9-4-8(12(18)19-3)5-10-11(9)23-14(16,17)22-10/h4-5H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEILCLKAYVDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC3=C2OC(O3)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-carbamoyl-1-{[(4-hydroxycyclohexyl)(methylcarbamoyl)methyl]carbamoyl}ethyl)-2-(octa-2,4-dienamido)succinamide](/img/structure/B8066918.png)






![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-bis[[bis(2-pyridinylmethyl)amino]methyl]-2',7'-dichloro-3',6'-dihydroxy-](/img/structure/B8066988.png)
![Methanesulfonic acid--2-[2-(2-methoxyethoxy)ethoxy]ethan-1-ol (1/1)](/img/structure/B8067013.png)
![2-Pyrazinamine, 3-[2-(2-chloro-4-pyridinyl)ethynyl]-N-(phenylmethyl)-](/img/structure/B8067015.png)

![benzyl N-[1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B8067028.png)

![(2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid](/img/structure/B8067043.png)
